{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol
Description
Properties
IUPAC Name |
(2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-10-13-6-12(7-13)9-14(13)8-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVOOFXVTIMQIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(N(C2)CC3=CC=CC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol typically involves the reaction of a suitable precursor with benzyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes .
Chemical Reactions Analysis
Types of Reactions
{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium hydride, sodium methoxide, and other nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of {2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s bicyclic structure allows it to fit into the active sites of enzymes or receptors, thereby influencing their function. The hydroxyl group can form hydrogen bonds with amino acid residues in the active site, further stabilizing the interaction .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares {2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol with structurally related bicyclic compounds, focusing on molecular features, synthesis, and functional differences.
Structural and Molecular Comparisons
Key Observations:
The [2.2.1]heptane derivatives (e.g., ) exhibit extended ring systems, which may enhance stereochemical control in synthesis .
Substituent Effects :
- Benzyl Group : Present in all analogs except , this group contributes to lipophilicity and π-π interactions in biological targets.
- Electron-Donating/Withdrawing Groups : Methyl () and chloro () substituents alter electronic and steric properties, influencing reactivity and metabolic stability.
Functional Groups :
- Hydroxymethyl (target compound) vs. ester (): The former may participate in hydrogen bonding, while the latter could serve as a prodrug moiety.
Commercial Availability
This compound hydrochloride and related compounds are supplied globally by firms such as Enamine Ltd. and HEBEI SHUNDA IMP & EXP CO., LTD., indicating industrial interest in this structural class .
Biological Activity
{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol (CAS: 637739-94-7) is a bicyclic compound with potential applications in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C13H17NO, and it has a molecular weight of 217.28 g/mol. The compound features a bicyclic structure that contributes to its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 637739-94-7 |
| Molecular Formula | C13H17NO |
| Molecular Weight | 217.28 g/mol |
| Purity | 95% min |
| Origin of Product | United States |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cycloaddition methods and subsequent modifications to achieve the desired functional groups .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bicyclic structure allows for specific binding interactions that can modulate enzymatic activity or receptor signaling pathways .
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit a range of pharmacological effects, including:
- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains, suggesting potential as antimicrobial agents.
- Neuroprotective Effects : The compound may have neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
Study 1: Neuroprotective Properties
A study investigated the neuroprotective effects of related bicyclic compounds in vitro, demonstrating that these compounds can reduce oxidative stress in neuronal cells. The findings suggest that this compound could offer therapeutic benefits in conditions like Alzheimer's disease .
Study 2: Antimicrobial Activity
In another study, derivatives of this compound were screened for antimicrobial activity against various pathogens. Results indicated significant inhibition against Gram-positive bacteria, highlighting its potential as an antibacterial agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for {2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via cycloaddition followed by reduction. For example, LiAlH4 reduction of cycloadducts (e.g., bicyclo[2.2.1] analogs) yields alcohol derivatives . Optimization involves adjusting stoichiometry, solvent polarity (e.g., THF vs. Et2O), and temperature to enhance yield and purity. Catalyst selection (e.g., chiral auxiliaries) may also influence stereoselectivity .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. <sup>1</sup>H/<sup>13</sup>C NMR identifies bicyclic framework signals (e.g., bridgehead protons at δ 3.5–4.5 ppm), while IR confirms hydroxyl (νOH ~3300 cm<sup>-1</sup>) and azabicyclic C-N (νC-N ~1200 cm<sup>-1</sup>) groups. Mass spectrometry (MS) validates molecular weight (e.g., [M+H]<sup>+</sup> for C14H19NO: 217.31) .
Advanced Research Questions
Q. How do steric and electronic factors influence the stereoselectivity of this compound synthesis?
- Methodological Answer : Stereoselectivity is governed by transition-state stabilization. For bicyclo[2.1.1] systems, the rigid scaffold restricts conformational flexibility, favoring endo/exo selectivity during cycloaddition. Chiral auxiliaries (e.g., benzyl groups) enhance asymmetric induction by directing reagent approach . Computational modeling (DFT) can predict transition-state geometries to optimize stereochemical outcomes .
Q. What strategies resolve contradictions in reported yields for hydroxylation or functionalization of azabicyclic cores?
- Methodological Answer : Yield discrepancies (e.g., 9% vs. 93% in hydroxylation steps ) may arise from reaction conditions (oxidant strength, solvent polarity) or purification methods. Systematic screening using Design of Experiments (DoE) can isolate critical variables. For example, replacing KHSO5/N-methylmorpholine-N-oxide with milder oxidants (e.g., OsO4) may improve reproducibility .
Q. How can the core structure be modified to enhance biological activity, such as proline mimetics?
- Methodological Answer : Substituent engineering (e.g., replacing benzyl with furan-2-ylmethyl ) alters lipophilicity and hydrogen-bonding capacity. In vitro assays (e.g., enzyme inhibition for proline-dependent targets) guide optimization. Pharmacokinetic profiling (e.g., metabolic stability in microsomes) evaluates bioavailability .
Q. What analytical challenges arise in distinguishing diastereomers or regioisomers of azabicyclic derivatives?
- Methodological Answer : Chiral HPLC or SFC with polysaccharide-based columns (e.g., Chiralpak IA/IB) resolves diastereomers. Dynamic NMR (variable-temperature <sup>1</sup>H NMR) detects conformational exchange in regioisomers. High-resolution MS (HRMS) differentiates isobaric species .
Comparative Analysis of Synthetic Methods
| Method | Key Reagents/Conditions | Yield | Stereoselectivity | Reference |
|---|---|---|---|---|
| LiAlH4 Reduction | Cycloadduct + LiAlH4, THF, reflux | 60–85% | Moderate (endo:exo 3:1) | |
| Hydroxylation | NMO/KHSO5, acetone-H2O | 9–93% | Low (mixture) | |
| Chiral Auxiliary Route | Benzyl-derived auxiliary, Et2O | >90% | High (ee >95%) |
Key Recommendations for Researchers
- Data Contradiction Resolution : Cross-validate synthetic protocols using orthogonal techniques (e.g., X-ray crystallography for absolute configuration).
- Biological Screening : Prioritize analogs with logP <3 and polar surface area >60 Ų for CNS permeability .
- Safety : Handle LiAlH4 and brominated intermediates (e.g., ) under inert conditions due to pyrophoric/toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
